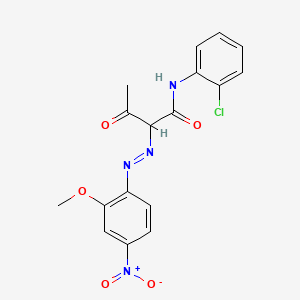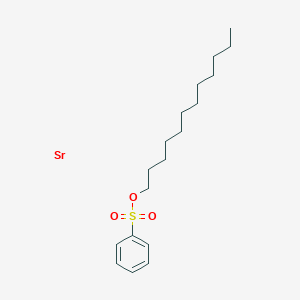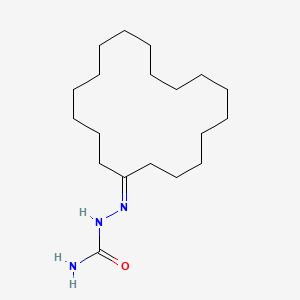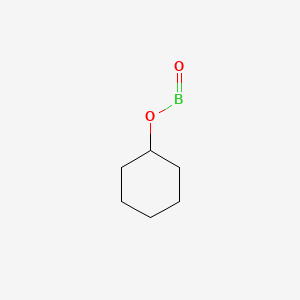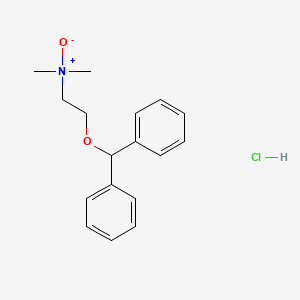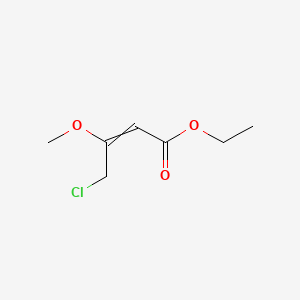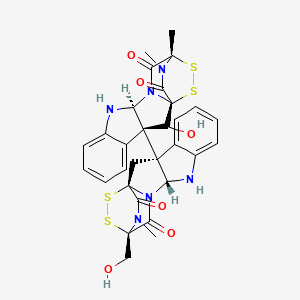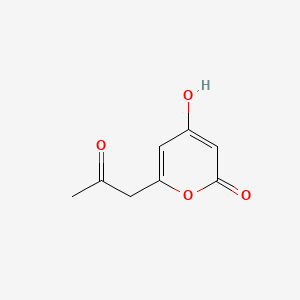
4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraacetic acid lactone is a member of the class of 2-pyranones that is 2H-pyran-2-one which is substituted at positions 4 and 6 by hydroxy and acetonyl groups, respectively. It has a role as a fungal metabolite. It is a member of 2-pyranones and a ketone.
4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one is a natural product found in Talaromyces stipitatus with data available.
Applications De Recherche Scientifique
Synthesis and Biomimetic Applications
- The compound 4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one has been utilized in biomimetic syntheses, such as in the total synthesis of montagnetol and erythrin (Basset et al., 2010).
Novel Synthesis Methods
- A novel and eco-friendly synthesis protocol for 4-Hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, which could be structurally related, was developed using ultrasound-mediated condensation, offering advantages like shorter reaction times and higher yields (Wang et al., 2011).
HIV-1 Protease Inhibition
- Compounds structurally similar to 4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one, such as 4-hydroxy-pyran-2-ones, have been explored as potential inhibitors of HIV protease (Steinbaugh et al., 1996).
Medicinal Chemistry and Drug Development
- An electrocatalytic method for transforming 4-Hydroxy-6-methyl-2H-pyran-2-one into pyrano[4,3-b]pyran scaffolds, which are promising for biomedical applications, showcases the compound's potential in drug development (Elinson et al., 2013).
Antioxidant Activity
- Pyranone derivatives, structurally related to 4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one, have been synthesized and evaluated for their antioxidant properties, indicating potential therapeutic applications (Saher et al., 2018).
Corrosion Inhibition
- Pyran-2-one derivatives like 4-Hydroxy-6-methyl-2H-pyran-2-one have shown effective corrosion inhibition performance on mild steel in acidic medium, suggesting applications in materials science (El Hattak et al., 2021).
Antimicrobial Properties
- Derivatives of 2H-pyran-3(6H)-one, which is structurally related to 4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one, have been synthesized and demonstrated significant activity against gram-positive bacteria, suggesting potential antimicrobial applications (Georgiadis et al., 1992).
Propriétés
Numéro CAS |
10310-07-3 |
|---|---|
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
168.148 |
Nom IUPAC |
4-hydroxy-6-(2-oxopropyl)pyran-2-one |
InChI |
InChI=1S/C8H8O4/c1-5(9)2-7-3-6(10)4-8(11)12-7/h3-4,10H,2H2,1H3 |
Clé InChI |
STVPTNMFKNDFLX-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC(=CC(=O)O1)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Indeno[2,1:4,5]imidazo[1,2-a]purine-6,12-dione, 3,5,5a,10b-tetrahydro-5a,10b-dihydroxy-](/img/no-structure.png)

